Naphthalene-1,5-dicarbonitrile
Description
Significance within Polycyclic Aromatic Compounds
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org Naphthalene (B1677914), the simplest PAH, consists of two fused benzene (B151609) rings and serves as a fundamental building block for a wide array of chemical derivatives. wikipedia.orgevitachem.comwikipedia.org PAHs are often colorless, white, or pale-yellow solids and are known for their presence in fossil fuels and as byproducts of incomplete combustion. wikipedia.orgroadmaptozero.com
Naphthalene-1,5-dicarbonitrile's significance stems from its identity as a functionalized PAH. The introduction of two cyano (nitrile) groups onto the naphthalene framework dramatically alters its electronic properties, making it a valuable component in materials science and organic synthesis. These nitrile groups are electron-withdrawing, which influences the molecule's reactivity and potential for creating novel materials with tailored characteristics.
Overview of Dicyanonaphthalenes: Isomeric Considerations
The positioning of the two nitrile groups on the naphthalene core gives rise to several isomers, each with unique properties. Besides the 1,5-isomer, other common dicyanonaphthalenes include the 1,4-, 1,8-, 2,3-, and 2,6-isomers. nih.govnih.govnih.gov The spatial arrangement of the nitrile groups in each isomer affects its molecular symmetry, polarity, and crystal packing, which in turn dictates its physical and chemical behavior.
For instance, the difference in properties between isomers can be observed in their melting points, boiling points, and solubility, which are influenced by intermolecular forces like dipole-dipole interactions and hydrogen bonding capabilities. libretexts.org The study of these isomers is crucial for understanding structure-property relationships and for selecting the appropriate isomer for a specific application, such as in the development of organic electronics or functional polymers. researchgate.net
Table 1: Properties of Dicyanonaphthalene Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 13554-71-7 | C₁₂H₆N₂ | 178.19 |
| Naphthalene-1,4-dicarbonitrile | Not Available | C₁₂H₆N₂ | 178.19 |
| Naphthalene-1,8-dicarbonitrile | 5690-48-2 | C₁₂H₆N₂ | 178.19 nih.gov |
| Naphthalene-2,3-dicarbonitrile | 22856-30-0 | C₁₂H₆N₂ | 178.19 nih.gov |
| Naphthalene-2,6-dicarbonitrile (B1600231) | 31656-49-2 | C₁₂H₆N₂ | 178.19 |
This table is interactive. Click on the headers to sort the data.
Historical Context of Naphthalene Chemistry Development Relevant to Dicarbonitriles
The journey into the chemistry of naphthalene and its derivatives began in the early 19th century. John Kidd first described the properties and production of naphthalene in 1821, naming it "naphthaline." wikipedia.org Michael Faraday determined its chemical formula in 1826, and the structure of two fused benzene rings was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later. wikipedia.org
The development of synthetic methods to introduce functional groups onto the naphthalene ring paved the way for the creation of derivatives like dicarbonitriles. Early methods often involved harsh reaction conditions. For example, the synthesis of naphthalene-2,6-dicarbonitrile could be achieved through a high-temperature reaction with phosphorus pentoxide at around 335°C under reduced pressure. Over time, more refined techniques, such as the Sandmeyer reaction, which involves the diazotization of an amino group followed by cyanation, offered more controlled routes to specific isomers. acs.org The ongoing refinement of these synthetic pathways is crucial for producing high-purity dicarbonitriles for advanced research and applications. The synthesis of related compounds, such as naphthalene dicarboxylic acids, often involves the oxidation of dimethylnaphthalenes and provides a parallel history of functionalized naphthalene chemistry. google.com
Structure
3D Structure
Properties
IUPAC Name |
naphthalene-1,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDSQRGJJHSKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466462 | |
| Record name | 1,5-dicyanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13554-71-7 | |
| Record name | 1,5-dicyanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Naphthalene 1,5 Dicarbonitrile and Its Derivatives
Direct Cyanation Approaches
Direct cyanation methods involve the introduction of nitrile (cyano) groups directly onto a naphthalene (B1677914) precursor. These strategies are often favored for their step-economy and typically begin with either the parent naphthalene or a di-functionalized derivative, such as a dihalonaphthalene.
Electrophilic Aromatic Substitution Strategies for Dinitriles as Precursors
The direct electrophilic cyanation of an unsubstituted naphthalene ring to install two cyano groups is a challenging and uncommon synthetic route. The primary difficulty arises from the nature of the cyano group itself. As a strong electron-withdrawing group, the first nitrile substituent introduced onto the naphthalene ring deactivates the aromatic system towards further electrophilic attack. This deactivation makes the introduction of a second cyano group under electrophilic conditions significantly more difficult, often requiring harsh reaction conditions that can lead to low yields and side reactions. Consequently, this approach is not a preferred method for the synthesis of naphthalene-1,5-dicarbonitrile.
Nucleophilic Aromatic Substitution Routes
Nucleophilic aromatic substitution (SNAr) provides a more viable route to this compound. This approach typically starts with a 1,5-dihalonaphthalene, where the halogen atoms act as leaving groups. The reaction with a cyanide salt, such as potassium or sodium cyanide, in a polar aprotic solvent like DMF or DMSO at elevated temperatures, facilitates the displacement of the halides.
A classic example of this type of transformation is the Rosenmund-von Braun reaction, which traditionally uses a stoichiometric amount of copper(I) cyanide (CuCN). organic-chemistry.orgwikipedia.orgsynarchive.com The reaction proceeds by heating a 1,5-dihalonaphthalene with CuCN, often in a high-boiling polar solvent such as pyridine (B92270) or DMF. organic-chemistry.orgwikipedia.org While effective, this method requires high temperatures and the use of excess copper cyanide can complicate product purification. organic-chemistry.org More modern protocols have been developed that use catalytic amounts of copper, sometimes in combination with additives like L-proline or in ionic liquids to achieve the transformation under milder conditions. thieme-connect.deresearchgate.net
| Precursor | Cyanide Source | Solvent | Temperature | Yield |
| 1,5-Dibromonaphthalene | CuCN | Pyridine/DMF | 150-250°C | Moderate |
| 1,5-Dichloronaphthalene | KCN | DMSO | High | Variable |
| 1,5-Diiodonaphthalene | NaCN/CuI (cat.) | Ionic Liquid | 120-160°C | Good |
Note: This table represents typical conditions for Nucleophilic Aromatic Substitution and Rosenmund-von Braun reactions. Yields are descriptive as they can vary significantly based on specific catalysts and additives used.
Catalytic Cyanation Reactions (e.g., Palladium- or Copper-Mediated)
Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for synthesizing aryl nitriles. Palladium and copper catalysts are particularly effective for the cyanation of aryl halides. These methods offer milder reaction conditions, broader functional group tolerance, and often higher yields compared to traditional nucleophilic substitution. nih.gov
Palladium-catalyzed cyanation typically involves the reaction of a 1,5-dihalonaphthalene with a cyanide source in the presence of a palladium catalyst and a suitable ligand. A variety of cyanide sources can be employed, including zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). organic-chemistry.orgresearchgate.netnih.gov Zn(CN)₂ is less toxic than alkali metal cyanides and is widely used. nih.govresearchgate.net K₄[Fe(CN)₆] is a non-toxic, inexpensive, and stable alternative cyanide source. organic-chemistry.orgresearchgate.net The choice of ligand, often a phosphine (B1218219) ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene), is critical for the efficiency of the catalytic cycle. researchgate.net
Copper-catalyzed cyanations, which are mechanistically related to the Rosenmund-von Braun reaction, have also been refined to operate under catalytic conditions, offering a more cost-effective alternative to palladium. thieme-connect.de
| Precursor | Cyanide Source | Catalyst System | Solvent | Temperature | Yield |
| 1,5-Dibromonaphthalene | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMAc | 80-120°C | High |
| 1,5-Dichloronaphthalene | K₄[Fe(CN)₆] | Pd(OAc)₂ / Ligand | Dioxane/H₂O | 70-110°C | Good-High |
| 1,5-Dibromonaphthalene | NaCN | CuI / Ligand | Toluene | 110°C | Good |
Note: This table summarizes common catalytic systems for cyanation. Specific ligands, bases, and additives can significantly influence the reaction outcome.
Multi-step Synthesis from Substituted Naphthalene Precursors
Multi-step syntheses allow for the construction of this compound from precursors that already contain functional groups at the 1- and 5-positions. These methods rely on well-established functional group interconversions or on building the naphthalene ring system from acyclic precursors.
Functional Group Interconversions to Dinitrile Moieties
This strategy involves converting existing functional groups on a naphthalene-1,5-disubstituted core into nitrile groups. Two prominent pathways are the Sandmeyer reaction starting from a diamine and the dehydration of a diamide (B1670390).
Sandmeyer Reaction : The Sandmeyer reaction is a powerful method for converting an aromatic amino group into a variety of functionalities, including a nitrile. The synthesis of this compound via this route begins with naphthalene-1,5-diamine. wikipedia.org The diamine is first prepared by the reduction of 1,5-dinitronaphthalene (B40199). wikipedia.orggoogle.com The diamine is then subjected to a two-step diazotization-cyanation sequence. In the first step, both amino groups are converted to diazonium salts by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5°C). In the second step, the resulting bis(diazonium) salt is treated with a solution of copper(I) cyanide, which displaces the diazonio groups to yield this compound.
Dehydration of Dicarboxamides : An alternative route begins with naphthalene-1,5-dicarboxylic acid. The diacid is first converted into naphthalene-1,5-dicarboxamide through standard methods, for example, by conversion to the diacyl chloride followed by reaction with ammonia (B1221849). The resulting primary diamide is then dehydrated to afford the dinitrile. This dehydration is a standard transformation in organic synthesis and can be accomplished using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂).
| Precursor | Key Transformation | Reagents | Typical Yield |
| Naphthalene-1,5-diamine | Sandmeyer Reaction | 1. NaNO₂, HCl (aq), 0-5°C; 2. CuCN | Good |
| Naphthalene-1,5-dicarboxylic acid | Amidation then Dehydration | 1. SOCl₂, then NH₃; 2. POCl₃ or P₂O₅, Heat | Moderate-Good |
Domino Reaction Strategies for Highly Functionalized Naphthalenes
Domino reactions, which involve a cascade of intramolecular transformations, offer an efficient route to complex molecules from simple starting materials. While specific domino reactions leading directly to this compound are not extensively documented, the principles of this methodology can be applied to construct highly functionalized naphthalene cores.
One such strategy involves the reaction of Morita-Baylis-Hillman (MBH) acetates with active methylene (B1212753) compounds. mdpi.comnih.gov This approach has been successfully employed to create highly substituted naphthalenes through a sequence of SN2' displacement, isomerization, and intramolecular SNAr cyclization. mdpi.com For the synthesis of a this compound derivative, one could envision a precursor bearing strategically placed cyano and leaving groups that, under domino reaction conditions, would lead to the desired 1,5-disubstituted naphthalene ring system.
A hypothetical domino approach to a functionalized this compound derivative is presented below:
| Step | Reaction Type | Reactants | Intermediate/Product |
| 1 | Michael Addition | A suitably substituted benzene (B151609) derivative with an activated alkene and a nucleophile containing a cyano group. | Adduct formation |
| 2 | Intramolecular Cyclization | The intermediate from step 1. | Dihydronaphthalene derivative |
| 3 | Aromatization | The dihydronaphthalene derivative. | Functionalized naphthalene |
| 4 | Introduction of second nitrile group | Further functional group manipulation. | This compound derivative |
Emerging Synthetic Techniques for this compound
Recent advances in synthetic chemistry offer promising new avenues for the synthesis of this compound, including photochemical methods and the application of flow chemistry.
Photochemical Synthesis Routes
Photochemical reactions provide a unique means of activating molecules and forming new bonds. The photocyanation of naphthalene has been studied, and it typically yields 1-cyanonaphthalene as the main product. This reaction proceeds via an electron transfer mechanism from the excited naphthalene to the cyanide ion, followed by radical coupling and rearomatization.
Achieving 1,5-dicyanation through a photochemical approach would be challenging due to the deactivating effect of the first introduced cyano group, which would make the introduction of a second cyano group at the 5-position difficult. However, the use of photosensitizers or specific reaction media could potentially influence the regioselectivity of the second cyanation. Further research in this area could lead to novel photochemical routes to naphthalene dicarbonitriles.
Flow Chemistry Applications in this compound Synthesis
Flow chemistry has emerged as a powerful tool for conducting hazardous reactions in a safe and controlled manner. The synthesis of this compound can potentially involve the Sandmeyer reaction, which converts 1,5-diaminonaphthalene to the corresponding dinitrile via a diazonium salt intermediate. Diazonium salts are notoriously unstable and can be explosive, making their handling in large-scale batch processes problematic.
Flow reactors, with their high surface-area-to-volume ratio and excellent heat and mass transfer capabilities, allow for the in-situ generation and immediate consumption of such hazardous intermediates. sci-hub.se A continuous flow process for the Sandmeyer reaction of 1,5-diaminonaphthalene would involve the sequential mixing of the diamine with a diazotizing agent (e.g., sodium nitrite (B80452) and an acid) and then with a cyanide source (e.g., copper(I) cyanide) in a continuous stream. pharmablock.com
A proposed flow chemistry setup for the synthesis of this compound is outlined below:
| Parameter | Value |
| Reactor Type | Microreactor or tube-in-tube reactor |
| Reactant 1 | 1,5-Diaminonaphthalene in a suitable solvent |
| Reactant 2 | Sodium nitrite in aqueous acid |
| Reactant 3 | Copper(I) cyanide solution |
| Temperature | 0-10 °C for diazotization, 25-50 °C for cyanation |
| Residence Time | < 5 minutes |
| Quenching | Continuous quenching with a suitable reagent |
This approach would significantly enhance the safety and efficiency of the synthesis, making it more amenable to industrial production. sci-hub.se
Regioselectivity and Isomer Control in Naphthalene Dicarbonitrile Synthesis
The control of regioselectivity is a paramount challenge in the synthesis of disubstituted naphthalenes. The substitution pattern is governed by the electronic and steric properties of the starting materials and the reaction conditions. In the case of naphthalene, electrophilic substitution typically occurs at the 1-position (α-position) due to the higher stability of the corresponding carbocation intermediate.
Achieving a 1,5-disubstitution pattern requires either a starting material that directs incoming substituents to these positions or a multi-step synthesis that allows for the sequential introduction of the functional groups. For instance, the synthesis of 1,5-disubstituted naphthalenes often starts from precursors like 1,5-dihydroxynaphthalene (B47172) or 1,5-diaminonaphthalene. rsc.org
The synthesis of this compound via the Sandmeyer reaction of 1,5-diaminonaphthalene is a prime example of a regioselective synthesis where the positions of the functional groups are predetermined by the starting material. The challenge then lies in the efficient conversion of the amino groups to nitriles without the formation of side products.
Scale-Up Considerations and Industrial Relevance of Synthetic Pathways
The industrial production of this compound is contingent on the development of safe, efficient, and cost-effective synthetic routes. The traditional batch synthesis involving the Sandmeyer reaction poses significant safety risks on a large scale. pharmablock.com
The adoption of flow chemistry for this process, as discussed in section 2.3.2, would be a critical step towards enabling industrial-scale production. sci-hub.se Continuous processing not only mitigates safety concerns but also allows for better process control, leading to higher yields and purity of the final product.
The industrial relevance of this compound stems from its potential as a building block for high-performance polymers, organic electronic materials, and pigments. The development of scalable synthetic methodologies is therefore crucial for unlocking the full potential of this versatile chemical compound.
Reactivity and Chemical Transformations of Naphthalene 1,5 Dicarbonitrile
Reactions of the Nitrile Groups
The nitrile groups are key sites for a variety of chemical transformations, allowing for their conversion into other valuable functional groups.
Hydrolysis to Carboxylic Acid Derivatives
The nitrile functionalities of naphthalene-1,5-dicarbonitrile can be hydrolyzed to form naphthalene-1,5-dicarboxylic acid. This transformation is a fundamental reaction, often employed in the synthesis of polymers and other materials. wikipedia.org The hydrolysis can be carried out under acidic or basic conditions, although acidic hydrolysis is common. For instance, heating an aqueous solution of a dicyanonaphthalene, such as the 2,6-isomer, with a lower aliphatic acid catalyst like acetic acid at elevated temperatures (250-330°C) results in the formation of the corresponding naphthalenedicarboxylic acid. google.com Similarly, hydrolysis of 1,4-dicyanonaphthalene with sulfuric acid has been reported to yield naphthalene-1,4-dicarboxylic acid. rsc.org While direct hydrolysis data for the 1,5-isomer is less common in readily available literature, the principles are directly applicable. The reaction proceeds via the intermediate formation of an amide before complete conversion to the carboxylic acid.
Table 1: Representative Hydrolysis Conditions for Dicyanonaphthalenes
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 2,6-Dicyanonaphthalene | Acetic acid, Water, 280°C | 2,6-Naphthalenedicarboxylic acid | google.com |
| 1,4-Dicyanonaphthalene | Sulfuric acid, Heat | Naphthalene-1,4-dicarboxylic acid | rsc.org |
Reduction to Amine or Imine Functionalities
The nitrile groups can be reduced to primary amine functionalities to produce 1,5-bis(aminomethyl)naphthalene. This transformation is crucial for the synthesis of various ligands, polymers, and pharmaceutical precursors. A common method for this reduction is catalytic hydrogenation. For example, the reduction of 1,5-dinitronaphthalene (B40199), a related compound, to 1,5-diaminonaphthalene is achieved using a Pd/C catalyst under hydrogen pressure at elevated temperatures (80–120°C). google.com Another effective method involves the use of chemical reducing agents like hydrazine (B178648) hydrate (B1144303) with a catalyst, which has been applied to the reduction of 1,5-dinitronaphthalene to 1,5-diaminonaphthalene. google.com These methods are indicative of the conditions that would be suitable for the reduction of the dinitrile.
Cycloaddition Reactions Involving Nitrile Moieties
The nitrile groups of this compound can participate in cycloaddition reactions, a powerful tool for constructing heterocyclic rings. chadsprep.com A notable example is the [3+2] cycloaddition reaction with azides to form tetrazoles. youtube.com The reaction of a dinitrile with an azide, such as sodium azide, often in the presence of a Lewis acid or a proton source, leads to the formation of a bis-tetrazole structure. For instance, 2,6-di(1H-tetrazol-5-yl)naphthalene has been synthesized and used as a linker in the construction of metal-organic frameworks (MOFs). acs.org This type of reaction transforms the linear nitrile functionalities into planar, five-membered aromatic rings, significantly altering the electronic and structural properties of the molecule.
Reactivity of the Naphthalene (B1677914) Core
The naphthalene ring itself is a site of chemical reactivity, which is profoundly influenced by the attached dicarbonitrile groups.
Electrophilic Aromatic Substitution Reactions on the Dicarbonitrile System
Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com However, the presence of two strongly electron-withdrawing cyano groups on the naphthalene ring significantly deactivates it towards electrophilic attack. These groups reduce the electron density of the aromatic π-system, making it less nucleophilic and thus less reactive towards electrophiles like nitronium ions (NO₂⁺) or halonium ions. masterorganicchemistry.comlibretexts.org Consequently, electrophilic aromatic substitution reactions on this compound are generally difficult to achieve and require harsh reaction conditions. The deactivating effect of electron-withdrawing groups is a well-established principle in organic chemistry. libretexts.org
Nucleophilic Addition and Substitution Reactions on the Dicarbonitrile Naphthalene Framework
In contrast to its deactivation towards electrophiles, the naphthalene core of this compound is activated for nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub The electron-withdrawing nitrile groups effectively stabilize the negative charge that develops in the intermediate Meisenheimer complex, which is formed upon nucleophilic attack. wikipedia.orgnih.gov This stabilization facilitates the displacement of a suitable leaving group from the aromatic ring. While this compound itself does not have an inherent leaving group other than a hydride ion (which is generally poor), related substituted naphthalenes demonstrate this reactivity. For SNAr to occur, there must be a good leaving group (like a halide) present on the ring, and the electron-withdrawing groups must be positioned ortho or para to this leaving group to provide effective resonance stabilization. wikipedia.orgnih.gov
Table 2: Summary of Reactivity
| Reaction Type | Functional Group | Reactivity | Key Factors |
|---|---|---|---|
| Hydrolysis | Nitrile | Feasible | Acidic or basic conditions, heat |
| Reduction | Nitrile | Feasible | Catalytic hydrogenation or chemical reducing agents |
| Cycloaddition | Nitrile | Feasible | Reaction with 1,3-dipoles (e.g., azides) |
| Electrophilic Substitution | Naphthalene Core | Deactivated | Strong electron-withdrawing effect of nitrile groups |
| Nucleophilic Substitution | Naphthalene Core | Activated | Stabilization of Meisenheimer complex by nitrile groups |
Metalation and Lithiation Studies
The metalation of aromatic compounds, particularly lithiation, is a fundamental transformation in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The naphthalene core of this compound is susceptible to such reactions. The use of lithium in conjunction with a catalytic amount of an aromatic electron carrier, such as naphthalene itself or 4,4'-di-tert-butylbiphenyl (B167987) (DTBB), is a well-established method for preparing organolithium compounds under mild conditions. researchgate.net This process involves the formation of a radical anion, like lithium naphthalenide, which acts as the active lithiating agent. pitt.edu Kinetic studies have suggested the potential involvement of a highly active naphthalene dianion (dilithium naphthalene) as the electron carrier in these exchange processes. researchgate.net
While direct lithiation studies on this compound are not extensively documented in the reviewed literature, the reactivity of related naphthalene systems provides a strong basis for predicting its behavior. For instance, the direct ring lithiation of 1,8-bis(dimethylamino)naphthalene (B140697) ('Proton Sponge') has been successfully achieved using tert-butyllithium (B1211817) (t-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), yielding 3- and 4-lithiated derivatives. rsc.org Furthermore, the engineering of naphthalene with cyano groups has been explored for applications like chemical prelithiation in lithium-ion batteries, indicating the compatibility of the nitrile moiety with lithiation conditions. nih.gov The nitrile groups are generally stable under these conditions, and the lithiation would be expected to occur on the aromatic ring, directed by the electronic properties of the substituents.
Formation of Coordination Complexes and Metal-Organic Frameworks
The two nitrile groups of this compound, positioned at opposite ends of the rigid aromatic scaffold, make it an excellent candidate for use as a ligand or linker in coordination chemistry.
This compound as a Ligand in Transition Metal Coordination Chemistry
This compound can function as a ligand, coordinating to transition metal centers primarily through the nitrogen atoms of its nitrile groups. Organometallic complexes featuring arene ligands are a significant class of compounds, and the principles governing them extend to polycyclic aromatic compounds like naphthalene. wikipedia.org A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org The nitrile groups in this compound act as monodentate ligands, meaning each nitrogen atom can form a coordinate bond with a metal center. libretexts.org Given the linear and rigid nature of the molecule, it can act as a bridging ligand, connecting two separate metal centers, which is a foundational principle for constructing larger assemblies. The coordination of related naphthalene-based ligands, such as dicarboxylates and diamines, with various transition metals like Mn(II), Fe(III), Cr(III), and Zn(II) to form stable complexes is well-documented, supporting the viability of the dinitrile analogue in similar roles. acs.orgrsc.org
Design and Synthesis of this compound-Based Coordination Polymers
Coordination polymers, including the subclass of Metal-Organic Frameworks (MOFs), are materials formed from metal ions or clusters linked together by organic ligands. researchgate.net The rigid, ditopic nature of this compound makes it an ideal linear linker for the rational design and synthesis of such polymers. The synthesis of MOFs and coordination polymers frequently employs solvothermal or hydrothermal methods, where the components are heated in a solvent, leading to the self-assembly and crystallization of the extended framework. researchgate.netnih.gov
The geometry of the resulting framework is dictated by the coordination preference of the metal ion and the geometry of the organic linker. Using a linear linker like this compound with metal centers that have, for example, a square planar or octahedral coordination geometry can lead to the formation of 1D chains, 2D sheets, or 3D networks. Numerous MOFs have been successfully constructed using other 1,5-disubstituted naphthalene derivatives, such as naphthalene-1,5-diyldioxy-di-acetic acid and naphthalenedicarboxylates, demonstrating the suitability of this specific substitution pattern for building porous frameworks. researchgate.netrsc.org
Table 1: Examples of Naphthalene-Based Linkers in Coordination Polymers
| Linker Name | Metal Ion(s) | Resulting Framework Type | Reference |
| Naphthalene-1,5-diyldioxy-di-acetic acid | Mn(II), Cd(II), Pb(II) | 2D and 3D MOFs | rsc.org |
| Naphthalene dicarboxylate (NDC) | Pr(III), Sm(III), Dy(III), Er(III) | Lanthanide-MOFs | researchgate.net |
| 2,6-Naphthalenedicarboxylic acid | Gd(III), Eu(III) | 3D MOFs | nih.gov |
| Naphthalene-1,8-dicarboxylate | Zn(II) | 2D and 3D Coordination Polymers | rsc.org |
Investigation of Ligand-to-Metal Charge Transfer Phenomena
Coordination complexes of this compound are expected to exhibit interesting electronic properties, including charge transfer (CT) transitions. These transitions involve the movement of an electron between the molecular orbitals of the ligand and the metal. libretexts.org Two primary types of charge transfer are relevant:
Metal-to-Ligand Charge Transfer (MLCT): This occurs when an electron is excited from a metal-centered orbital to a ligand-centered orbital. MLCT is common for complexes with electron-rich metals in low oxidation states and ligands possessing low-lying empty π* orbitals, a key feature of the dinitrile system. libretexts.org Studies on (η6-naphthalene)Cr(CO)3 have confirmed that its lowest energy absorption is predominantly due to a metal-to-arene charge transfer transition. nih.gov
Ligand-to-Metal Charge Transfer (LMCT): This involves the excitation of an electron from a ligand-centered orbital to a metal-centered orbital. LMCT is favored in complexes with metals in high oxidation states and ligands with high-energy lone pairs, such as the nitrogen atoms of the nitrile groups. libretexts.org LMCT processes can be harnessed to generate reactive radical intermediates for applications in photocatalysis. nih.govrsc.org
These charge transfer phenomena are typically investigated using spectroscopic techniques like UV-visible absorption spectroscopy and resonance Raman spectroscopy. nih.gov The energy and intensity of CT bands provide valuable information about the electronic structure and bonding within the complex.
Polymerization and Oligomerization Studies
Integration into Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. ugent.be The predictable structures and tunable porosity of COFs make them promising for applications in gas storage, separation, and catalysis. researchgate.net
This compound is an ideal precursor for the synthesis of a specific type of COF known as a Covalent Triazine Framework (CTF). The synthesis typically involves the ionothermal trimerization of the nitrile functional groups to form highly stable 1,3,5-triazine (B166579) rings, which serve as the covalent linkages. This reaction is often catalyzed by molten salts, such as zinc chloride (ZnCl₂), at high temperatures. researchgate.net
The rigid and planar geometry of the this compound monomer would direct the formation of a 2D layered structure, where the naphthalene units are connected by triazine rings, resulting in a material with high thermal stability and permanent porosity. The use of related naphthalene-based monomers, such as 1,5-diaminonaphthalene and naphthalene-based dicarbaldehydes, has led to the successful synthesis of highly crystalline and functional imine-linked COFs, highlighting the utility of the naphthalene scaffold in COF chemistry. rsc.orgnih.gov
Application in Polyimide and Related Polymer Synthesis
This compound serves as a crucial building block in the synthesis of high-performance polymers, particularly polyimides and polyamides. Its rigid, aromatic naphthalene core is desirable for creating materials with high thermal stability and mechanical strength. However, this compound is not typically polymerized directly. Instead, it functions as a key intermediate that is chemically modified into reactive monomers, such as dicarboxylic acids or diamines, which are then subjected to polycondensation reactions.
The most prevalent application involves the conversion of the nitrile groups (-C≡N) into more reactive functionalities. Through alkaline hydrolysis, the dinitrile can be transformed into the corresponding naphthalene-1,5-dicarboxylic acid. orientjchem.orgresearchgate.net This diacid monomer is a versatile precursor for various polymer types. For instance, in a process known as the Yamazaki polycondensation, this diacid can be directly reacted with aromatic diamines using triphenyl phosphite (B83602) (TPP) and pyridine (B92270) as condensing agents to yield aromatic polyamides. researchgate.netresearchgate.net These naphthalene-based polyamides often exhibit excellent thermal stability and good solubility in polar aprotic solvents. researchgate.net
For the synthesis of polyimides, the naphthalene-1,5-dicarboxylic acid derived from the dinitrile is typically converted into naphthalene-1,5-dianhydride through a dehydration process. This dianhydride monomer is then reacted with various aromatic diamines. This reaction proceeds via a well-established two-step method, which first forms a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide. nih.govtandfonline.com The incorporation of the naphthalene moiety into the polyimide backbone, facilitated by the initial use of this compound, has been shown to enhance the thermal stability, mechanical properties, and even the gas barrier properties of the resulting polymer films. nih.govmdpi.com
Beyond hydrolysis, the nitrile groups could theoretically participate in other polymerization reactions. The Ritter reaction, for example, allows for the formation of N-alkyl amides from nitriles and a carbocation source (like an alcohol). nrochemistry.commissouri.edu In principle, a poly-Ritter reaction between this compound and a diol could produce a polyamide. Another potential route is the polycyclotrimerization of the dinitrile, which would form a highly cross-linked covalent triazine framework (CTF), a class of porous polymers with applications in gas storage and catalysis. researchgate.net However, these direct polymerization routes for this compound are less commonly documented in the literature compared to its use as a precursor for diacid-based monomers.
The table below summarizes polymers synthesized using naphthalene-based monomers derived from dinitrile precursors.
| Polymer Type | Naphthalene-Based Monomer | Co-monomer(s) | Key Properties of Resulting Polymer |
| Aromatic Polyamide | 4,4'-(2,6-naphthylenedioxy)dibenzoic acid (from dinitrile) | Various aromatic diamines | High inherent viscosities (1.30–2.19 dL/g), good solubility, noncrystalline. researchgate.net |
| Poly(amide-imide) | 1,5-Bis(4-trimellitimido)naphthalene (from 1,5-naphthalenediamine) | Various aromatic diamines | High thermal stability, inherent viscosities of 0.55–1.39 dL/g. researchgate.net |
| Polyimide | Naphthalene-containing diamine | Pyromellitic dianhydride (PMDA), 4,4'-oxydianiline (B41483) (ODA) | Improved thermal stability (Td5% up to 569 °C), high glass transition temperature (381 °C), good mechanical properties. mdpi.com |
| High-Barrier Polyimide | Diamine with naphthalene and amide groups | Pyromellitic dianhydride (PMDA) | Outstanding thermal stability and mechanical properties, superior gas barrier performance. nih.gov |
Mechanistic Insights into Polymer Formation
The formation of polymers using this compound as a starting material predominantly involves a multi-step process. The mechanism can be understood by first examining the conversion of the dinitrile to a polymerizable monomer, followed by the mechanism of the polymerization reaction itself.
Mechanism of Monomer Synthesis from this compound
The most common pathway to activate this compound for polycondensation is through the hydrolysis of its nitrile groups. This is typically achieved via alkaline hydrolysis.
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbon atom of the nitrile group (-C≡N).
Intermediate Formation: This attack breaks the carbon-nitrogen triple bond, forming a resonance-stabilized intermediate.
Proton Transfer & Tautomerization: A series of proton transfers, typically involving water molecules from the solvent, leads to the formation of an amide intermediate (naphthalene-1,5-dicarboxamide).
Second Hydrolysis: The amide is then further hydrolyzed under the basic conditions. A hydroxide ion attacks the carbonyl carbon of the amide.
Carboxylate Formation: The tetrahedral intermediate collapses, eliminating the amide anion (⁻NH₂) which is subsequently protonated to ammonia (B1221849) (NH₃). This results in the formation of a carboxylate salt (naphthalene-1,5-dicarboxylate).
Acidification: In the final step of the workup, the addition of a strong acid (like HCl) protonates the carboxylate anions to yield the final naphthalene-1,5-dicarboxylic acid monomer. orientjchem.orgresearchgate.net
For polyimide synthesis, this dicarboxylic acid is then converted to the corresponding dianhydride by heating, which causes an intramolecular dehydration (cyclodehydration) reaction.
Mechanisms of Polymerization
Once the reactive monomers (dicarboxylic acid or dianhydride) are synthesized, they are polymerized through well-established step-growth polycondensation mechanisms.
Polyimide Formation (Two-Step Method): The synthesis of polyimides from a naphthalene-based dianhydride and an aromatic diamine typically follows a two-step mechanism. tandfonline.com
Poly(amic acid) Formation: The first step is the polyaddition reaction between the electron-deficient carbonyl carbons of the dianhydride and the electron-rich amino groups of the diamine. This reaction is carried out in a polar aprotic solvent (e.g., NMP, DMAc) at room temperature. The nucleophilic attack of the amine on the anhydride (B1165640) ring results in its opening, forming an amide linkage and a carboxylic acid group on the same repeating unit. This produces a high molecular weight, soluble, and processable poly(amic acid) precursor.
Imidization (Cyclodehydration): The second step involves the conversion of the poly(amic acid) to the final polyimide. This is achieved by either thermal treatment (heating up to 400 °C) or by using chemical dehydrating agents. nih.gov The carboxylic acid and amide groups within each repeat unit undergo an intramolecular cyclization, eliminating a molecule of water to form the stable five-membered imide ring. This process results in the final, highly stable, and often insoluble polyimide.
Potential Direct Polymerization Mechanisms:
Ritter Reaction: In a hypothetical poly-Ritter reaction, a diol would first be protonated by a strong acid to form a dicarbocation. The lone pair on the nitrogen of each nitrile group in this compound would then attack a carbocation, forming a dinitrilium ion intermediate. Subsequent nucleophilic attack by water and hydrolysis would yield the corresponding polyamide. nrochemistry.comyoutube.com
Polycyclotrimerization: This mechanism proceeds via the acid-catalyzed cyclization of three nitrile groups to form a highly stable, aromatic 1,3,5-triazine ring. researchgate.net This process would create a highly cross-linked network polymer, known as a covalent triazine framework, directly from the dinitrile monomer.
Advanced Characterization and Spectroscopic Analysis of Naphthalene 1,5 Dicarbonitrile
Structural Elucidation Techniques
The definitive structure of Naphthalene-1,5-dicarbonitrile is established through a combination of advanced spectroscopic techniques. High-resolution NMR spectroscopy provides detailed information about the hydrogen and carbon framework, while vibrational spectroscopy probes the characteristic frequencies of its functional groups.
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
Due to the symmetrical nature of this compound, the number of unique signals in both the ¹H and ¹³C NMR spectra is less than the total number of hydrogen and carbon atoms. The naphthalene (B1677914) core consists of six protons and ten carbons, but symmetry results in only three distinct proton signals and four distinct carbon signals, in addition to the signal for the nitrile carbon.
The electron-withdrawing nature of the two nitrile groups significantly influences the chemical shifts of the aromatic protons and carbons, causing them to be deshielded and appear at a lower field (higher ppm values) compared to unsubstituted naphthalene. The protons closest to the nitrile groups are expected to experience the most significant downfield shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2/H-6 | Data not available | - |
| H-3/H-7 | Data not available | - |
| H-4/H-8 | Data not available | - |
| C-1/C-5 | - | Data not available |
| C-2/C-6 | - | Data not available |
| C-3/C-7 | - | Data not available |
| C-4/C-8 | - | Data not available |
| C-4a/C-8a | - | Data not available |
| C-9/C-10 | - | Data not available |
| C≡N | - | ~117-120 |
Note: Specific experimental data for the chemical shifts of this compound are not publicly available. The values for the nitrile carbon are based on typical ranges for aromatic nitriles.
While specific 2D NMR data for this compound is not available in the surveyed literature, the application of these techniques would be standard for a complete structural confirmation.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons on the naphthalene rings, helping to trace the connectivity of the proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would provide crucial information about the long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning the quaternary carbons and confirming the position of the nitrile groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space interactions between protons, which can help to confirm the spatial arrangement of the molecule.
¹⁵N NMR spectroscopy is a valuable tool for directly probing the nitrogen environment of the nitrile groups. For aromatic nitriles, the ¹⁵N chemical shifts typically appear in a characteristic region. Although experimental ¹⁵N NMR data for this compound is not readily found, the chemical shift would be sensitive to the electronic effects of the naphthalene ring system. The expected chemical shift would provide confirmation of the nitrile functional groups.
FTIR and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. These methods are particularly useful for identifying specific functional groups.
The most prominent feature in the vibrational spectra of this compound is the stretching vibration of the carbon-nitrogen triple bond (C≡N).
In FTIR spectroscopy , the nitrile group in aromatic compounds typically exhibits a sharp and intense absorption band in the region of 2220-2240 cm⁻¹ spectroscopyonline.com. This strong intensity is due to the significant change in dipole moment during the C≡N stretching vibration spectroscopyonline.com.
In Raman spectroscopy , the nitrile stretch is also readily observed. The symmetric nature of this compound would result in a strong and polarized Raman band for the in-phase stretching of the two nitrile groups.
The exact position of the nitrile stretching frequency is influenced by the electronic effects of the naphthalene ring. Conjugation with the aromatic system can slightly lower the frequency compared to aliphatic nitriles spectroscopyonline.com.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C≡N Stretch | FTIR | 2220 - 2240 | Strong, Sharp |
| C≡N Stretch | Raman | 2220 - 2240 | Strong |
| Aromatic C-H Stretch | FTIR/Raman | 3000 - 3100 | Medium to Weak |
| Aromatic C=C Stretch | FTIR/Raman | 1400 - 1600 | Medium to Strong |
Note: The expected frequency ranges are based on general values for aromatic nitriles and naphthalene derivatives, as specific experimental spectra for this compound are not widely available.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation products.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, enabling the determination of its elemental formula. The molecular formula for this compound is C₁₂H₆N₂. nih.gov Based on this formula, the calculated monoisotopic mass can be determined with high precision. This exact mass is a fundamental property used to confirm the identity of the compound in complex samples.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₆N₂ | nih.gov |
| Molecular Weight | 178.19 g/mol | nih.govnih.gov |
| Exact Monoisotopic Mass | 178.05310 Da | nih.govnih.gov |
Analysis of the fragmentation patterns provides valuable information about the molecule's structure and stability.
Electron Ionization Mass Spectrometry (EI-MS): Under typical EI-MS conditions (70 eV), aromatic compounds like naphthalene derivatives exhibit a prominent molecular ion (M⁺•) peak due to the stability of the aromatic system. libretexts.org For this compound, the molecular ion peak would appear at an m/z of 178. Fragmentation would likely proceed through the loss of neutral molecules or radicals. A common fragmentation pathway for aromatic nitriles is the loss of a hydrogen cyanide (HCN) molecule (27 Da), which would result in a fragment ion at m/z 151. The mass spectrum for the isomeric 2,3-dicyanonaphthalene shows a top peak at m/z 178 and a second highest peak at m/z 151, supporting this predicted fragmentation behavior. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique commonly coupled with liquid chromatography. It is particularly useful for polar molecules but can also ionize less polar compounds. For this compound, ionization in positive mode would likely form the protonated molecule [M+H]⁺ at m/z 179. Tandem mass spectrometry (MS/MS) of this precursor ion would be used to induce fragmentation, which could involve the loss of HCN to yield a product ion at m/z 152. ESI-MS is a powerful tool for identifying and quantifying the compound in complex mixtures. ekb.eg
Hyphenated chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of this compound, especially for assessing purity and analyzing trace amounts in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like naphthalene derivatives. nih.govresearchgate.net The technique allows for the efficient separation of this compound from its various isomers (e.g., 1,4-, 2,3-, or 2,6-dicyanonaphthalene), which often have very similar properties. copernicus.org The distinct retention time of the 1,5-isomer combined with its characteristic mass spectrum provides definitive identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly using reversed-phase columns, is a versatile method for analyzing naphthalene derivatives. researchgate.net This technique is highly sensitive and can separate isomers that may be difficult to resolve by GC. nih.gov Coupling LC with ESI-MS/MS allows for selective and sensitive detection, making it an ideal method for trace analysis in environmental or biological samples.
Solid-State Characterization
X-ray Diffraction (XRD)
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov A single-crystal XRD analysis of this compound would provide precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. This information reveals how the planar naphthalene rings and linear nitrile groups pack in the crystal lattice, influenced by non-covalent interactions such as π-π stacking.
While the specific crystal structure of this compound is not widely reported in publicly available databases, studies on closely related 1,5-disubstituted naphthalene derivatives have been performed. For example, a ligand synthesized from 1,5-diaminonaphthalene was characterized by single-crystal XRD, revealing a monoclinic system with a P2₁/c space group, which provides insight into the geometry imposed by the 1,5-substitution pattern. mdpi.com An XRD study of this compound would yield the following key parameters:
| Parameter | Description |
|---|---|
| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal structure. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Molecular Packing | The arrangement of molecules within the unit cell, including intermolecular distances. |
Single-Crystal X-ray Diffraction for Absolute Structure Determination
A comprehensive search for single-crystal X-ray diffraction data of this compound did not yield any specific crystallographic information. While studies on related naphthalene derivatives, such as N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine), have been published with detailed crystal structures, the specific data for this compound, including unit cell dimensions, space group, and atomic coordinates, are not available in open-access scientific literature. This information is crucial for the unambiguous determination of its three-dimensional molecular structure and intermolecular packing in the solid state.
Powder X-ray Diffraction for Crystalline Phase Analysis
Similarly, no powder X-ray diffraction (PXRD) patterns specifically for this compound could be located. PXRD is a fundamental technique for confirming the crystalline phase and purity of a bulk sample. Without a reference pattern, researchers are unable to perform routine phase identification or quantitative analysis on synthesized batches of this compound.
Electron Microscopy Techniques (e.g., SEM, TEM) for Morphology Studies
There is no available research detailing the use of electron microscopy techniques, such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), to study the morphology of this compound. These methods provide direct visualization of the crystal habit, size distribution, and surface features of a material, which are important for understanding its physical properties and processing behavior.
Electronic and Photophysical Characterization
The electronic and photophysical properties of this compound are not well-documented in the accessible literature, hindering a full understanding of its potential in optical or electronic applications.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Specific UV-Vis absorption spectra for this compound, including key data points such as the wavelengths of maximum absorbance (λmax) and corresponding molar extinction coefficients (ε), are not reported. While data for the parent naphthalene molecule and other derivatives like 1,5-naphthalene disulfonate are known, this information cannot be directly extrapolated to the dicarbonitrile derivative due to the significant electronic influence of the nitrile functional groups.
Fluorescence and Luminescence Spectroscopy
No fluorescence or general luminescence emission spectra for this compound have been published. The photoluminescent behavior of a compound is highly specific to its electronic structure, and without this data, its emissive properties and potential for applications in areas like organic light-emitting diodes (OLEDs) or fluorescent probes remain unknown.
Quantum Yield Determination
Crucially, the fluorescence quantum yield (ΦF) of this compound has not been reported. The quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. Its absence from the scientific record makes it impossible to assess the compound's potential as an efficient light-emitting material.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Excimer and Exciplex Formation Studies
Naphthalene derivatives are well-known for their ability to form excimers and exciplexes, which are excited-state dimeric species that exhibit distinct photophysical properties compared to their monomeric counterparts. An excimer is an excited-state dimer formed between an excited molecule and an identical ground-state molecule, while an exciplex is a similar complex formed between two different types of molecules. The formation of these species is typically characterized by the appearance of a broad, structureless, and red-shifted emission band in the fluorescence spectrum. researchgate.net
While specific studies on the excimer and exciplex formation of this compound are not extensively detailed in the available literature, the behavior of related naphthalene-containing molecules provides significant insight. For instance, synthetic molecules containing two naphthyl groups have been shown to form excimers, which manifest as a long-wavelength emission band around 400 nm. researchgate.net The formation can be either dynamic, occurring upon diffusional collision of an excited monomer and a ground-state monomer, or static, arising from the excitation of pre-formed ground-state dimers often stabilized by π-π stacking interactions. researchgate.net
Studies on a polyurethane based on 1,5-naphthalene diisocyanate have demonstrated the formation of intramolecular excimers in dilute solutions. dtic.mil This excimer formation was found to be significantly enhanced in poor solvents, where intramolecular contact between the naphthyl groups is more favorable. dtic.mil Similarly, 1,8-naphthalimides can exhibit aggregation-induced emission that is attributed to the formation of intermolecular excimers or intramolecular exciplexes. researchgate.net Furthermore, the formation of a naphthalene-biphenyl exciplex has been observed, demonstrating the capacity of the naphthalene core to form excited-state complexes with other aromatic systems. westmont.edu The stoichiometry of this particular exciplex was determined to be 1:1. westmont.edu
Given the planar aromatic structure of this compound, it is plausible that it would exhibit concentration-dependent excimer formation in solution, characterized by a red-shifted emission band relative to its monomer fluorescence. The electron-withdrawing nature of the two nitrile groups would influence the electronic properties of the excited state and, consequently, the energetics and kinetics of excimer or exciplex formation.
Electrochemical Analysis (Cyclic Voltammetry, Differential Pulse Voltammetry)
Electrochemical methods such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful techniques used to investigate the redox behavior of molecules. These methods provide information about the potentials at which a molecule is oxidized or reduced and offer insights into the stability and kinetics of the resulting charged species.
DPV, a technique with higher sensitivity than CV, can be used to more accurately determine redox potentials and resolve overlapping electrochemical events. In the analysis of a naphthalene diimide derivative designed for DNA binding, DPV was used to identify a new reduction peak upon interaction with DNA, enabling quantitative analysis. nih.gov This highlights the sensitivity of the technique to changes in the molecular environment of the redox-active core.
The redox potentials of this compound are key parameters that define its electron-accepting strength. The presence of two cyano groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the uptake of electrons. This is exemplified by the closely related isomer, Naphthalene-1,4-dicarbonitrile, which has a high oxidation potential of >2.0 V vs. SCE, underscoring its electron-deficient character.
Electrochemical studies on various core-substituted naphthalene diimides (NDIs) provide a useful reference for the expected redox potentials. These compounds consistently show two reversible one-electron reduction waves corresponding to the formation of the radical anion (NDI•⁻) and the dianion (NDI²⁻). nih.gov The exact potentials are modulated by the substituents on the naphthalene core and the imide nitrogen atoms.
The table below presents the redox potentials for related naphthalene compounds, which can be used to estimate the expected values for this compound. The potentials are typically referenced against a standard electrode like Ag/AgCl or the Ferrocene/Ferrocenium (Fc/Fc⁺) couple.
| Compound/Class | First Reduction Potential (E¹red) | Second Reduction Potential (E²red) | Oxidation Potential (Eox) | Solvent/Electrolyte | Reference |
| Naphthalene Diimide (NDI) Derivatives | -0.4 to -1.0 V | -0.8 to -1.4 V | >1.0 V | CH₂Cl₂ | nih.gov |
| Naphthalimide | ~ -1.67 V vs. Fc/Fc⁺ | --- | --- | CH₂Cl₂ / TBAPF₆ | researchgate.net |
| Naphthalene-1,4-dicarbonitrile | --- | --- | >2.0 V vs. SCE | --- |
This table is interactive and contains representative data from related compounds to illustrate the expected electrochemical behavior.
The electron transfer characteristics of this compound are expected to be favorable, with rapid kinetics for the acceptance of electrons, a feature observed in many NDI systems. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are fundamental electronic properties that govern the optoelectronic behavior of a molecule. The HOMO level relates to the ability to donate an electron (oxidation potential), while the LUMO level relates to the ability to accept an electron (reduction potential). These energy levels can be estimated from electrochemical data.
The onset potentials of the oxidation and reduction waves in a cyclic voltammogram can be used to calculate the HOMO and LUMO energies, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is assigned a standard energy level (e.g., -4.8 eV or -5.1 eV relative to vacuum).
For this compound, the strong electron-withdrawing nature of the nitrile groups is expected to significantly lower both the HOMO and LUMO energy levels compared to the parent naphthalene molecule. Computational studies on naphthalene using Density Functional Theory (DFT) have calculated a HOMO-LUMO gap of approximately 4.75 eV. samipubco.comnih.gov Substitution with cyano groups will decrease this gap primarily by stabilizing the LUMO.
The following table shows calculated or electrochemically estimated HOMO and LUMO levels for naphthalene and related structures.
| Compound | HOMO (eV) | LUMO (eV) | Method | Reference |
| Naphthalene | -6.13 | -1.38 | DFT/aug-cc-pVQZ | samipubco.com |
| Naphthalene | -5.46 | -0.99 | DFT/B3LYP/6-31G(d) | nih.govresearchgate.net |
| Phenothiazine-Naphthalene Diimide Dyad | -5.14 | -2.26 | DFT | researchgate.net |
This interactive table provides reference values for the parent naphthalene molecule and a related complex system.
The energy gap between the HOMO and LUMO is a critical parameter that determines the molecule's electronic absorption and emission properties as well as its chemical reactivity and kinetic stability. worldwidejournals.com A smaller energy gap generally corresponds to easier electronic excitation and higher chemical reactivity. worldwidejournals.com
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. Given that the electrochemical reduction of this compound is expected to proceed via a stable radical anion intermediate (a species with one unpaired electron), EPR spectroscopy is an indispensable tool for its characterization.
When the this compound radical anion is generated, either through chemical or electrochemical reduction, it can be studied by EPR. The resulting spectrum provides two key pieces of information: the g-value and the hyperfine coupling constants. The g-value is characteristic of the electronic environment of the unpaired electron, while the hyperfine structure arises from the interaction of the electron spin with the magnetic moments of nearby nuclei (e.g., ¹H and ¹⁴N). ljmu.ac.uk
While EPR spectra for the this compound radical are not directly reported in the provided search results, studies on related radicals offer excellent insight. The EPR spectrum of the naphthalene cation radical has been studied, though its complex hyperfine structure often requires simulation for accurate interpretation. In another relevant study, the radical anion of a naphthalenediimide derivative was found to be stable for several days and exhibited a characteristic intense EPR signal with a g-value of approximately 2.0452. researchgate.net
The EPR spectrum of the this compound radical anion would be expected to show hyperfine coupling to the six protons on the naphthalene ring and the two ¹⁴N nuclei of the nitrile groups. The magnitude of these coupling constants would reflect the distribution of the unpaired electron's spin density across the molecule, which can be correlated with the calculated spin densities from DFT calculations. The analysis of these hyperfine patterns is crucial for the unambiguous identification of the radical species. ljmu.ac.uk
Theoretical and Computational Studies of Naphthalene 1,5 Dicarbonitrile
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations compute the classical motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. These simulations are essential for studying larger systems or processes that occur over longer timescales than can be addressed by quantum methods.
While the naphthalene (B1677914) core is rigid, the C-CN bonds possess rotational and vibrational freedom. MD simulations can be used to explore the conformational landscape of Naphthalene-1,5-dicarbonitrile. By simulating the molecule's motion at different temperatures, researchers can understand the flexibility of the nitrile groups and identify any preferred orientations. Although the planarity of the core limits large-scale conformational changes, these simulations are critical for understanding the subtle dynamics that influence crystal packing and intermolecular interactions. MD simulations on nitrile-containing polymers have been used to assess properties like the radius of gyration and molecular chain mobility, demonstrating the utility of this technique for understanding flexibility. nih.gov
The arrangement of molecules in the solid state is governed by intermolecular forces. For this compound, these interactions would include π-π stacking between the aromatic cores and dipole-dipole interactions involving the polar nitrile groups. researchgate.net
MD simulations can predict how multiple this compound molecules might aggregate and self-assemble. By placing many molecules in a simulation box, it is possible to observe the spontaneous formation of ordered structures, such as stacks or layers, which are precursors to crystal formation. These simulations provide insight into the dominant forces driving self-assembly. For example, studies on other naphthalene derivatives have shown that π-π stacking interactions are a key driving force for the self-assembly process. uoc.gr The strong dipole moment of the nitrile group suggests that electrostatic interactions will also play a crucial role in directing the molecular packing of this compound, likely favoring antiparallel arrangements to minimize electrostatic repulsion. researchgate.net
Prediction of Spectroscopic Properties
Computational spectroscopy is an essential subfield of computational chemistry that predicts the spectral properties of molecules. researchgate.net By simulating the interaction of molecules with electromagnetic radiation, it is possible to generate theoretical spectra that aid in the interpretation of experimental data and provide a deeper understanding of molecular structure and bonding.
Density Functional Theory (DFT) has become a standard method for the reliable prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of organic molecules. researchgate.netruc.dk The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculations. ruc.dk
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. imist.ma Calculations for a molecule like this compound would involve optimizing the molecular geometry and then computing the nuclear magnetic shielding tensors. The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).
Due to the symmetry of this compound (C₂h point group), a specific pattern of signals is expected. The naphthalene core has three chemically non-equivalent protons and three non-equivalent carbons, in addition to the carbon atoms of the nitrile groups. Computational models can predict the precise chemical shifts for each of these unique positions. The electron-withdrawing nature of the two cyano (-CN) groups is expected to significantly deshield the nearby protons and carbons, leading to higher chemical shifts (downfield) for the aromatic protons and carbons, particularly at the positions ortho and peri to the nitrile substitution.
Illustrative Predicted NMR Chemical Shifts for this compound Disclaimer: The following table is an illustrative example based on typical DFT calculation results for similar aromatic nitriles. Specific experimental or published computational data for this compound is not readily available.
| Atom Type | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | H-2, H-6 | ~7.8 - 8.0 |
| H-3, H-7 | ~7.5 - 7.7 | |
| H-4, H-8 | ~8.1 - 8.3 | |
| ¹³C | C-1, C-5 | ~110 - 112 |
| C-2, C-6 / C-3, C-7 / C-4, C-8 | ~125 - 135 | |
| C-9, C-10 | ~130 - 138 | |
| CN | ~117 - 119 |
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by computing the second derivatives of the energy with respect to the Cartesian nuclear coordinates. This analysis yields the harmonic vibrational frequencies and their corresponding intensities. researchgate.net For this compound, the calculated IR spectrum would be dominated by several key vibrational modes. A strong, sharp absorption band characteristic of the C≡N stretching vibration is expected in the 2220-2240 cm⁻¹ region. Other significant bands would include C-H stretching vibrations of the aromatic ring (typically above 3000 cm⁻¹), C=C stretching vibrations within the naphthalene core (in the 1400-1600 cm⁻¹ range), and various C-H in-plane and out-of-plane bending modes. A computational study on the analogous compound 1,5-dinitronaphthalene (B40199) using the B3LYP/6-311++G(d,p) level of theory successfully simulated its infrared spectrum, providing a strong precedent for the expected accuracy for the dicarbonitrile derivative. researchgate.net
Illustrative Predicted Key IR Frequencies for this compound Disclaimer: This table presents illustrative data based on DFT calculations of analogous 1,5-disubstituted naphthalene compounds. researchgate.net It serves to demonstrate the type of information obtained from such calculations.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C≡N Stretch | 2235 - 2225 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-H In-plane Bend | 1300 - 1000 | Weak to Medium |
| C-H Out-of-plane Bend | 900 - 700 | Strong |
The electronic absorption and emission properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states (for absorption) and from the lowest excited state back to the ground state (for fluorescence).
Absorption Spectrum (UV-Vis): TD-DFT calculations can predict the vertical excitation energies, corresponding wavelengths (λ_max), and oscillator strengths (a measure of transition probability) for the principal electronic transitions. For naphthalene derivatives, the absorption spectrum typically arises from π → π* transitions within the aromatic system. The presence of nitrile groups, which can extend the π-conjugation, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted naphthalene. Calculations would identify the specific molecular orbitals involved in the most significant transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition.
Emission Spectrum (Fluorescence): To predict the fluorescence spectrum, the geometry of the molecule is first optimized in its lowest singlet excited state (S₁). A TD-DFT calculation is then performed on this optimized excited-state geometry to determine the energy of the transition back to the ground state. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated. The nitrile groups may influence the fluorescence properties, potentially affecting the quantum yield and lifetime of the excited state.
Illustrative Predicted Electronic Transition Data for this compound Disclaimer: The following data are illustrative and represent typical outcomes of TD-DFT calculations for cyano-substituted aromatic compounds.
| Spectrum | Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| Absorption (UV-Vis) | S₀ → S₁ | ~320 - 340 | ~0.1 - 0.3 | HOMO → LUMO |
| S₀ → S₂ | ~290 - 310 | ~0.5 - 0.8 | HOMO-1 → LUMO | |
| Emission (Fluorescence) | S₁ → S₀ | ~350 - 380 | - | LUMO → HOMO |
Reaction Mechanism Elucidation via Computational Modeling
While specific computational studies on the reaction mechanisms of this compound are not widely published, computational modeling serves as a powerful predictive tool for this purpose. DFT calculations can be employed to map the potential energy surface of a chemical reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.
For instance, the hydrolysis of the nitrile groups to form carboxylic acids or amides, or the reduction of the nitrile groups, could be modeled. Computational chemists would locate the transition state structure for each step of the proposed mechanism and calculate the activation energy barrier. This information is critical for determining the reaction kinetics and predicting the most favorable reaction pathway. Methods like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the reactant and product. Such studies provide a molecular-level understanding of bond-breaking and bond-forming events that is inaccessible through experimental means alone.
Charge Transfer and Electron Density Distribution Analysis
The electronic properties of this compound are heavily influenced by its two strongly electron-withdrawing nitrile groups. Computational methods can precisely map the distribution of electron density and analyze intramolecular charge transfer characteristics.
Electron Density and Electrostatic Potential: Calculations of the molecular electrostatic potential (MEP) surface visually represent the charge distribution. For this compound, the MEP would show regions of negative potential (electron-rich) localized around the nitrogen atoms of the cyano groups, due to their high electronegativity and lone pairs of electrons. Conversely, the naphthalene ring, particularly the hydrogen atoms and the carbon atoms adjacent to the nitrile groups, would exhibit positive potential (electron-poor). This charge polarization is fundamental to understanding its intermolecular interactions and reactivity.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure. researchgate.net For this compound, this analysis would quantify the delocalization of electron density from the naphthalene π-system into the π* orbitals of the cyano groups. This π-conjugation contributes to the stability of the molecule. NBO calculations also provide atomic charges, confirming the electron-withdrawing effect of the nitrile substituents, which results in a net positive charge on the aromatic ring compared to unsubstituted naphthalene. A study of 1,5-diamino-naphthalene, a D-π-D system, highlights how substituents in the 1,5-positions effectively modify the electronic distribution of the aromatic system, a principle that applies conversely to the electron-withdrawing groups in this compound. mdpi.com
Applications of Naphthalene 1,5 Dicarbonitrile in Advanced Materials and Chemical Technologies
Organic Electronics and Optoelectronics
The electronic characteristics of dicyanonaphthalene systems make them promising candidates for applications in organic electronics. nih.gov The presence of strongly electron-withdrawing cyano groups on the naphthalene (B1677914) core significantly influences the electronic structure, leading to properties desirable for various electronic and optoelectronic devices.
Components in Organic Semiconductors
Naphthalene-1,5-dicarbonitrile possesses properties that suggest its potential as a component in organic semiconductors. Organic semiconductors are the active materials in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is intrinsically linked to the charge transport characteristics of the organic material.
The electron-deficient nature of the this compound molecule, resulting from the two nitrile groups, suggests that it could function as an n-type semiconductor, facilitating the transport of electrons. Theoretical studies using Density Functional Theory (DFT) on related naphthalene compounds have been employed to predict their electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com These calculations are crucial in designing and understanding the behavior of organic semiconductor materials. For instance, a low LUMO energy level is a key characteristic of efficient n-type materials.
Table 1: Theoretical Electronic Properties of Naphthalene (for reference)
| Property | Calculated Value (DFT/aug-cc-pVQZ) |
| HOMO Energy | -6.13 eV samipubco.com |
| LUMO Energy | -1.38 eV samipubco.com |
| HOMO-LUMO Gap | 4.75 eV samipubco.com |
Note: This data is for the parent naphthalene molecule and serves as a baseline for understanding the electronic effects of substituents like the dinitrile groups.
The introduction of dinitrile groups is expected to significantly lower the LUMO energy level of the naphthalene core, enhancing its electron-accepting capabilities and making it a more suitable candidate for an n-type semiconductor. The systematic characterization of different dicyanonaphthalene isomers is crucial for developing materials with tailored electronic properties for specific applications in organic electronics.
Charge Transfer Complexes and Materials
This compound's electron-accepting properties make it a prime candidate for forming charge transfer (CT) complexes. A CT complex is formed between an electron donor and an electron acceptor molecule. In such complexes, an electron is partially or fully transferred from the HOMO of the donor to the LUMO of the acceptor upon photoexcitation. These materials are of great interest due to their unique optical and electrical properties.
The formation of CT complexes can be studied using various spectroscopic techniques, such as UV-Vis absorption spectroscopy, which often reveals a new, long-wavelength absorption band that is not present in the spectra of the individual donor or acceptor molecules. Studies on charge-transfer complexes involving naphthalene derivatives as donors with acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have been reported, demonstrating the ability of the naphthalene core to participate in such interactions. researchgate.net In the case of this compound, it would act as the electron acceptor.
The geometry and electronic coupling between the donor and acceptor molecules in a CT complex are critical in determining the efficiency of charge transfer and the resulting material properties. Theoretical calculations can provide insights into the structure and energetics of these complexes.
Fluorescent Dicarbonitriles in Optoelectronic Devices
While specific fluorescence data for this compound is not extensively available, the photophysical properties of naphthalene derivatives are a broad area of research. Aromatic isocyanides, which can be synthesized from the corresponding dinitriles, have been shown to possess unique photophysical properties and have been investigated as fluorescent probes. nih.gov
A study on 1,5-diisocyanonaphthalene (DIN), a derivative of this compound, revealed that it undergoes hydrolysis to form 1-formamido-5-isocyanonaphthalene (ICNF), which exhibits significant solvatochromic behavior and is highly fluorescent in water. nih.gov This suggests that chemical modifications of the nitrile groups in this compound could lead to the development of novel fluorescent materials.
The fluorescence properties of such compounds are highly dependent on their molecular structure and environment. The development of fluorescent materials based on the naphthalene core is of interest for applications in OLEDs and fluorescent sensors.
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. Organic molecules with specific structural features can possess significant NLO properties.
Second Harmonic Generation (SHG) Studies
There is a lack of direct experimental studies on the second harmonic generation of this compound. However, the principles of molecular design for SHG activity can be used to infer its potential. A key requirement for a molecule to exhibit SHG is a non-centrosymmetric crystal packing. Even if a molecule is non-centrosymmetric itself, it must crystallize in a non-centrosymmetric space group for the bulk material to have a non-zero second-order NLO susceptibility.
Theoretical methods, such as DFT, are widely used to predict the NLO properties of organic molecules. These calculations can determine the first hyperpolarizability (β), a molecular property that is a measure of the second-order NLO response. Studies on other naphthalene derivatives have utilized quantum chemical computations to investigate their NLO properties. researchgate.net
Design Principles for NLO Active Naphthalene Dicarbonitriles
The design of NLO-active organic materials often involves the creation of molecules with a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. This arrangement leads to a large change in dipole moment upon excitation, which is a key factor for a high first hyperpolarizability.
While this compound itself does not possess a classic push-pull structure, its dinitrile groups are strong electron acceptors. The introduction of electron-donating groups at other positions on the naphthalene ring could lead to the creation of potent NLO chromophores. The naphthalene core can act as an efficient π-bridge to facilitate intramolecular charge transfer.
Quantum chemical calculations on various push-pull naphthalene-based organic scaffolds have demonstrated that structural tailoring can lead to significant NLO responses. nih.gov These studies provide a framework for the rational design of NLO materials based on the this compound scaffold.
Table 2: Key Molecular Features for NLO Activity
| Feature | Description | Relevance to this compound |
| Push-Pull System | Presence of electron-donating and electron-accepting groups. | The dinitrile groups are strong acceptors; donors could be chemically added. |
| π-Conjugated Bridge | Connects the donor and acceptor groups. | The naphthalene ring can serve as an effective π-bridge. |
| Non-centrosymmetric Structure | Lack of a center of inversion in the molecule and crystal. | Molecular symmetry and crystal packing dependent. |
| High First Hyperpolarizability (β) | A measure of the second-order NLO response. | Can be predicted through computational methods. |
Energy Storage Materials
The quest for more efficient and durable energy storage solutions has driven research into a wide array of novel organic materials. The electronic characteristics of this compound, specifically its electron-withdrawing nitrile groups, make it a candidate for investigation in devices that rely on electrochemical processes.
This compound in Supercapacitor Electrodes
Supercapacitors, also known as ultracapacitors, store energy through electrostatic charge accumulation at the electrode-electrolyte interface. The performance of a supercapacitor is heavily dependent on the properties of its electrode materials, such as specific surface area and electrical conductivity. While carbon-based materials are common, organic molecules that can be processed into high-surface-area, redox-active materials are gaining attention.
There is limited direct research on the application of this compound as a primary electrode material in supercapacitors. However, its structural motifs are relevant. The nitrogen and carbon content of this compound makes it a potential precursor for the synthesis of nitrogen-doped porous carbons. The pyrolysis of nitrogen-containing organic compounds is a known strategy to produce such materials, which often exhibit enhanced electrochemical performance in supercapacitors due to improved wettability and pseudocapacitive contributions from the nitrogen functional groups. The specific arrangement of nitrile groups in the 1,5-positions could influence the resulting porosity and nitrogen distribution in the carbonized material, though detailed studies on this specific precursor are not widely available.
Redox-Active Components in Battery Materials
In contrast to the electrostatic storage in supercapacitors, batteries store energy through reversible chemical reactions. Organic redox-active materials are being explored as alternatives to traditional inorganic electrode materials due to their potential for sustainability, tunability of properties, and high theoretical capacities.
The core structure of this compound is related to larger aromatic systems, such as naphthalene diimides (NDIs), which have been extensively studied as redox-active components in organic batteries. The electron-accepting nature of the dinitrile-substituted naphthalene core suggests that it could undergo reversible reduction-oxidation cycles, making it a potential candidate for an anolyte (negative electrode) material in rechargeable batteries. The two nitrile groups can theoretically accept electrons, contributing to the material's charge storage capacity. The redox potential and stability of this compound in various electrolytes would be critical factors in determining its suitability for battery applications. However, comprehensive studies detailing the electrochemical performance, including cycling stability and rate capability, of this compound in a battery configuration are not yet prevalent in the scientific literature.
Catalysis and Photocatalysis
The unique electronic properties of aromatic dinitriles, arising from the strong electron-withdrawing nature of the nitrile groups, make them interesting candidates for applications in catalysis, particularly in photoredox catalysis where light is used to drive chemical reactions.
This compound as a Photoredox Catalyst Component
Photoredox catalysis utilizes a photocatalyst that, upon light absorption, can facilitate electron transfer to or from a substrate, thereby initiating a chemical transformation. Cyanoarenes, including various dicyanonaphthalene isomers, are known to act as organic photoredox catalysts. The photoexcited state of these molecules can be highly oxidizing or reducing, enabling a range of chemical reactions.
While specific studies on this compound as a photoredox catalyst are scarce, the properties of the related Naphthalene-1,4-dicarbonitrile suggest potential. Naphthalene-1,4-dicarbonitrile is known to have a high singlet excited-state energy, making it a powerful photooxidant. It is plausible that this compound would exhibit similar photophysical properties, although the different substitution pattern would likely modulate its absorption spectrum, excited-state lifetime, and redox potentials. The electron-deficient nature of the naphthalene core, enhanced by the two nitrile groups, is the key feature that would enable it to accept an electron from a reaction substrate in its excited state, thus acting as a photooxidant.
Table 1: Comparison of Properties of Related Cyanoarenes in Photocatalysis
| Cyanoarene | Absorption Range (nm) | Singlet Lifetime (ns) | Oxidation Potential (V vs. SCE) |
| p-Dicyanobenzene (p-DCB) | 300–350 | 9.7 | >2.0 |
| Anthracene-9,10-dicarbonitrile (DCA) | 420–480 | ~13 | >2.0 |
| Naphthalene-1,4-dicarbonitrile (1,4-DCN) | 400–450 | ~13 | >2.0 |
Data for this compound is not widely reported in comparative studies.
Applications in Organic Transformations
As a potential photoredox catalyst, this compound could find applications in a variety of organic transformations. The high oxidizing power of related photoexcited dicyanoarenes allows them to catalyze reactions that are difficult to achieve through other means. For instance, they can be used to generate radical cations from a wide range of organic substrates, which can then undergo various subsequent reactions such as cyclizations, additions, and C-H functionalizations.
Furthermore, the nitrile groups of this compound itself can be chemically transformed, making it a versatile building block in organic synthesis. The nitrile functional groups can be hydrolyzed to carboxylic acids, reduced to amines, or reacted with organometallic reagents to form ketones. This allows for the incorporation of the rigid naphthalene-1,5-diyl scaffold into more complex molecular architectures, which could be of interest in the synthesis of novel polymers, dyes, or pharmaceutical intermediates.
Role in Degradation of Organic Pollutants (Photocatalytic)
The photocatalytic degradation of persistent organic pollutants is a critical area of environmental research. Semiconductor materials like titanium dioxide are commonly used for this purpose. However, organic photocatalysts are also being investigated. The principle relies on the generation of highly reactive oxygen species (ROS), such as superoxide (B77818) radical anions and hydroxyl radicals, upon irradiation of the photocatalyst in the presence of oxygen and water. These ROS can then non-selectively degrade a wide range of organic pollutants.
Given the potential of this compound to act as a photooxidant, it could theoretically participate in the generation of ROS. Upon photoexcitation, it could accept an electron from water or an organic substrate, and the resulting radical anion could then transfer an electron to molecular oxygen to form superoxide. While the photocatalytic degradation of the parent compound, naphthalene, has been studied using various semiconductor photocatalysts, the role of this compound as a catalyst for degrading other pollutants is an area that remains to be explored in detail.
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the study of chemical systems made up of a discrete number of molecules. These molecular assemblies are held together and organized by non-covalent intermolecular forces.
Self-Assembly of this compound Derivatives
The self-assembly of molecules into well-defined, stable, and ordered structures is a key area of supramolecular chemistry. This process is driven by various non-covalent interactions such as hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, and π-π stacking interactions. While the self-assembly of various naphthalene derivatives, particularly naphthalene diimides, has been extensively studied, leading to the formation of nanomaterials like nanofibers and nanotwists, specific research detailing the self-assembly of this compound derivatives is not readily found in the current body of scientific literature.
Anion-π Interactions in Supramolecular Structures
Anion-π interactions are non-covalent forces between an anion and an electron-deficient π-system. The presence of two electron-withdrawing nitrile groups on the naphthalene core would theoretically make this compound a candidate for engaging in such interactions. However, specific studies quantifying or describing anion-π interactions within supramolecular structures explicitly containing this compound are not documented in available research. General studies on anion-π interactions often utilize other electron-deficient aromatic systems.
Crystal Engineering for Functional Materials
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. This field is crucial for the development of functional materials with specific optical, electronic, or mechanical properties. While the crystal structures of other naphthalene dicarbonitrile isomers, such as naphthalene-1,8-dicarbonitrile, have been reported, a detailed body of work on the crystal engineering of this compound for the creation of functional materials could not be identified. A study on N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine), a derivative of 1,5-diaminonaphthalene, has been conducted, but this does not directly provide information on the crystal engineering of this compound itself. mdpi.com
Chemical Sensing Platforms
Chemical sensors are devices that transform chemical information into an analytically useful signal. The design of these sensors often relies on the specific interactions between a receptor molecule and the target analyte.
Design of Chemo-sensors Based on this compound
Detection of Specific Chemical Analytes
The ultimate goal of a chemical sensor is the detection of a specific chemical species. While numerous studies report the use of various naphthalene derivatives for the detection of a wide range of analytes, including metal ions and small molecules, no specific research could be found that demonstrates the application of this compound in the detection of any particular chemical analyte.
Precursors for Advanced Organic Building Blocks
This compound serves as a valuable and versatile starting material in the synthesis of a variety of advanced organic building blocks. Its two nitrile groups, positioned at the 1 and 5 positions of the naphthalene core, can be chemically transformed into other functional groups, such as amines and carboxylic acids. This reactivity allows for its use as a precursor in the creation of more complex and functionalized molecules, which are essential in the development of advanced materials and specialty chemicals. The conversion of this compound into key intermediates like 1,5-diaminonaphthalene and 1,5-naphthalenedicarboxylic acid opens up pathways to a wide range of molecular architectures and applications.
Synthesis of Complex Polycyclic Aromatic Hydrocarbons
While not always directly used in a single step, this compound is a foundational precursor for constructing larger, more complex polycyclic aromatic hydrocarbons (PAHs). This is primarily achieved by first converting the dinitrile into more reactive intermediates, such as 1,5-diaminonaphthalene. This diamine can then be reacted with other polycyclic structures to build even larger systems.
A significant class of complex PAHs synthesized from derivatives of this compound are the perylene (B46583) diimides (PDIs). PDIs are known for their exceptional thermal and photostability, as well as their strong optical absorption and emission properties, making them highly valuable in the field of organic electronics.
The synthesis of a PDI from a this compound derivative involves a multi-step process:
Formation of the Diamine: The process begins with the chemical reduction of this compound to produce 1,5-diaminonaphthalene. This transformation converts the nitrile groups into primary amine groups, which are reactive nucleophiles.
Condensation with Perylene Dianhydride: The resulting 1,5-diaminonaphthalene is then reacted with perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA), a large polycyclic aromatic hydrocarbon itself. This condensation reaction forms the imide linkages, effectively fusing the naphthalene-based unit to the perylene core and creating a more complex and extended π-conjugated system.
The reaction conditions for the synthesis of PDIs can be varied to optimize the yield and purity of the final product. A common method involves carrying out the condensation in a high-boiling solvent, such as molten imidazole, often with a catalyst like zinc acetate (B1210297). nih.gov However, newer, milder methods are also being developed that can proceed at or near room temperature. nih.gov
| Step | Reactants | Product | Typical Reaction Conditions | Purpose |
|---|---|---|---|---|
| 1 | This compound | 1,5-Diaminonaphthalene | Reduction (e.g., catalytic hydrogenation) | Conversion of nitrile groups to reactive amine groups. |
| 2 | 1,5-Diaminonaphthalene, Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) | N,N'-Bis(naphthalen-1-yl)perylene-3,4,9,10-tetracarboxylic diimide | Molten imidazole, 140-180°C, Zinc acetate catalyst nih.gov or DBU in DMF/DMSO, 20-60°C nih.gov | Formation of the final complex polycyclic aromatic hydrocarbon (PDI). |
Intermediates in Specialty Chemical Production
This compound is a key intermediate in the production of various specialty chemicals, primarily through its conversion to 1,5-diaminonaphthalene and 1,5-naphthalenedicarboxylic acid. These derivatives serve as essential building blocks for high-performance polymers and functional dyes.
High-Performance Aramid Fibers:
Aramids, or aromatic polyamides, are a class of high-performance polymers known for their exceptional strength, thermal stability, and chemical resistance. One route to synthesizing aramids involves the polycondensation of an aromatic diamine with an aromatic diacid chloride. 1,5-Diaminonaphthalene, derived from this compound, can be used as the diamine monomer in this process.
In a typical synthesis, 1,5-diaminonaphthalene is reacted with an aromatic diacid chloride, such as terephthaloyl chloride, in a low-temperature solution polycondensation reaction. This process results in the formation of a poly(p-phenylene terephthalamide) (PPTA) type polymer, where the naphthalene unit is incorporated into the polymer backbone. The inclusion of the naphthalene moiety can influence the final properties of the aramid fiber, such as its solubility and processability.
Functional Dyes:
The derivatives of this compound are also crucial in the synthesis of functional dyes, particularly azo dyes. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are widely used in the textile industry due to their vibrant colors and good fastness properties.
1,5-Diaminonaphthalene can be used as a diazo component in the synthesis of bis-azo dyes. The synthesis is a two-step process:
Diazotization: The primary aromatic amine groups of 1,5-diaminonaphthalene are converted into diazonium salts by treating them with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C). icrc.ac.irnih.gov
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. nih.govunb.ca This electrophilic aromatic substitution reaction forms the azo linkage and produces the final dye molecule.
By varying the coupling component, a wide range of colors can be achieved. These naphthalene-based azo dyes can be used for dyeing various fibers, including polyester. icrc.ac.ir
| Starting Intermediate | Derived Intermediate | Reaction Type | Reactant | Product Class | Application |
|---|---|---|---|---|---|
| This compound | 1,5-Diaminonaphthalene | Polycondensation | Terephthaloyl chloride | Aramid Polymer | High-performance fibers |
| This compound | 1,5-Diaminonaphthalene | Diazotization and Azo Coupling | Aromatic coupling components (e.g., phenols, anilines) | Azo Dyes | Textile colorants icrc.ac.ir |
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways
The synthesis of aryl nitriles has evolved significantly, moving away from classical, often harsh, methods. Future research will concentrate on developing more efficient, scalable, and versatile synthetic routes to Naphthalene-1,5-dicarbonitrile and its derivatives.
A primary focus will be the optimization of modern catalytic cross-coupling reactions. Palladium-catalyzed cyanation of 1,5-dihalonaphthalenes (e.g., 1,5-dibromonaphthalene) represents a state-of-the-art approach that has largely superseded traditional methods like the Rosenmund-von Braun reaction, which required stoichiometric copper cyanide and high temperatures. nih.gov Future work will likely explore new generations of palladium precatalysts and ligands that offer higher turnover numbers, lower catalyst loadings, and milder reaction conditions, potentially in aqueous media to improve the process's environmental footprint. organic-chemistry.orgnih.gov The development of catalysts based on more abundant and less expensive metals like nickel or copper as greener alternatives to palladium is another promising avenue. rsc.org
Table 1: Comparative Overview of Synthetic Strategies for Naphthalene (B1677914) Dinitriles
| Method | Typical Starting Material | Cyanide Source | Conditions | Future Research Focus | Anticipated Advantages |
|---|---|---|---|---|---|
| Rosenmund-von Braun | Aryl Halide (I, Br) | Stoichiometric CuCN | High Temperature (>150°C) | Largely superseded | Simplicity for specific substrates |
| Palladium-Catalyzed Cyanation | Aryl Halide (Cl, Br), Triflates | Catalytic Pd, Zn(CN)₂, K₄[Fe(CN)₆] | Mild to Moderate Temp (RT - 120°C) | Novel ligands, Ni/Cu catalysts, aqueous media organic-chemistry.orgrsc.org | High yield, functional group tolerance, milder conditions nih.gov |
| Diels-Alder Cycloaddition | Substituted Benzynes & Furans | N/A (Nitriles on precursor) | Multi-step, requires specific precursors | One-pot variations, broader substrate scope | Access to highly substituted, complex derivatives researchgate.net |
Development of Advanced Functional Materials Based on this compound
The true value of this compound lies in its role as a foundational building block for advanced functional materials. The two nitrile groups are versatile chemical handles for polymerization and cyclization reactions.
Naphthalocyanines: Dicyanonaphthalene isomers are key precursors to naphthalocyanines (NCs), which are structural analogues of phthalocyanines. thieme-connect.com These macrocyclic compounds are sought after for their intense absorption in the near-infrared (NIR) region, making them ideal for applications in optical data storage, n-type semiconductors, and as photosensitizers in photodynamic therapy (PDT). researchgate.netthieme-connect.comthieme-connect.com Future research will focus on synthesizing novel, unsymmetrical naphthalocyanines derived from this compound and other substituted dinitriles to fine-tune their solubility and photophysical properties for targeted applications. researchgate.net
Luminescent Materials and Dyes: The naphthalene core is a well-known chromophore. Derivatives of this compound are promising candidates for new organic luminescent materials. Research into bis(aminostyryl)naphthalene compounds, which can be produced from dicarbonitrile intermediates, has shown their potential for emitting intense yellow to red light in organic electroluminescent (EL) elements. google.com Furthermore, historical syntheses of dyes like Indigo have involved the cyclization of this compound, suggesting that a re-exploration of its chemistry could lead to new colorants. ck12.org
High-Performance Polymers: The dinitrile functionality allows the molecule to act as a monomer in the synthesis of high-performance polymers, such as polyimides or other nitrogen-containing polymers, known for their thermal stability and robust mechanical properties.
Table 2: Prospective Functional Materials Derived from this compound
| Material Class | Enabling Chemistry | Key Property | Potential Application |
|---|---|---|---|
| Naphthalocyanines | Tetramerization/Cyclization of dinitriles | Strong NIR Absorption, Redox Activity | Photodynamic Therapy, Optical Memory, Semiconductors researchgate.netthieme-connect.com |
| Luminescent Dyes | Derivatization (e.g., Wittig or Horner-Wadsworth-Emmons) | Tunable Emission (Visible Spectrum) | Organic LEDs (OLEDs), Sensors google.com |
| High-Performance Polymers | Polycondensation, Cyclotrimerization | Thermal Stability, Chemical Resistance | Aerospace components, Advanced composites |
| Porous Organic Polymers (POPs) | Polymerization of rigid monomers | High Surface Area, Permanent Porosity | Gas storage, Catalysis |
Deeper Understanding of Structure-Property Relationships
A systematic investigation into how chemical modifications of the this compound scaffold affect its properties is a critical future endeavor. The rigid naphthalene core provides an excellent platform for studying the impact of substituent effects.
Future studies will involve the synthesis of a library of derivatives with electron-donating or electron-withdrawing groups at various positions on the aromatic rings. By correlating these structural changes with shifts in photophysical properties (e.g., absorption and emission wavelengths, fluorescence quantum yield) and electronic properties (e.g., redox potentials), researchers can establish clear structure-property relationships. For instance, studies on related naphthalocyanine precursors have shown that substituents can effectively suppress aggregation and tune the absorption maximum (λmax) to desired wavelengths in the NIR spectrum. researchgate.net This knowledge is paramount for the rational design of molecules tailored for specific applications, such as tuning the color of an OLED emitter or optimizing the absorption profile of a PDT photosensitizer.
Integration into Hybrid Material Systems
The creation of hybrid materials, which combine distinct molecular components to achieve synergistic properties, is a burgeoning field of materials science. This compound is a compelling candidate for integration into such systems.
A significant future direction is the development of novel metal-organic frameworks (MOFs). While the nitrile groups themselves are not traditional coordinating moieties, they can be chemically transformed into functions that are, such as carboxylates (via hydrolysis) or tetrazoles (via cycloaddition with azides). This would convert this compound into a unique, rigid organic linker for constructing MOFs with potentially novel topologies and properties for gas separation or catalysis. researchgate.netnih.gov The use of naphthalene-dicarboxylate linkers in MOFs is already known to yield materials with interesting photophysical and photochromic properties. researchgate.netrsc.org
Other hybrid systems to be explored include:
Polymer Composites: Dispersing this compound or its derivatives as functional fillers within a polymer matrix to enhance optical or electronic properties.
Host-Guest Systems: Encapsulating the molecule within porous host materials like zeolites or other MOFs to study its isolated behavior or to create stimuli-responsive materials.
Computational Design and Prediction of New this compound Derivatives
Advances in computational chemistry provide powerful tools for accelerating materials discovery. Future research will heavily rely on in silico methods to design and predict the properties of new this compound derivatives before their costly and time-consuming synthesis.
Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict key parameters with reasonable accuracy. rsc.org This computational pre-screening allows for the rapid evaluation of a large number of virtual compounds, identifying the most promising candidates for synthesis and experimental validation. This approach saves resources and provides deep insight into the electronic structure that governs the material's function.
Table 3: Computationally-Guided Design of Novel this compound Derivatives
| Target Property | Computational Method | Predicted Parameter | Example Application |
|---|---|---|---|
| Color / Absorption | TD-DFT | Absorption Spectrum (λmax) | Designing new dyes or photosensitizers |
| Electronic Character | DFT | HOMO/LUMO Energies, Band Gap | Screening for semiconductor suitability |
| Geometric Structure | DFT | Bond Lengths, Dihedral Angles | Understanding steric effects and solid-state packing |
| Reaction Mechanisms | DFT | Transition State Energies | Optimizing synthetic pathways |
Sustainable and Green Chemistry Approaches in this compound Research
The principles of green chemistry will be integral to the future of this compound research, ensuring that synthetic and processing methods are environmentally benign and economically viable.
The focus will be on several key areas:
Catalysis: Moving from stoichiometric reagents to highly efficient catalytic systems, such as the palladium-catalyzed cyanations which use only small amounts of metal. rsc.org The development of reusable, heterogeneous catalysts will be a major goal to simplify product purification and minimize waste. ua.es
Solvent Choice: Replacing traditional volatile organic compounds (VOCs) with greener alternatives. Research has already demonstrated the feasibility of conducting palladium-catalyzed cyanations in aqueous media, a significant step forward. organic-chemistry.org
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis. Microwave heating can dramatically reduce reaction times from hours to minutes and improve yields, as has been demonstrated in the synthesis of various heterocyclic compounds and MOFs. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing the generation of by-products.
By embracing these future research directions, the scientific community can fully harness the potential of this compound, paving the way for a new generation of advanced materials and sustainable chemical technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
